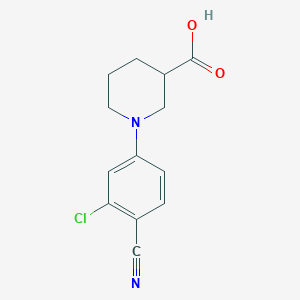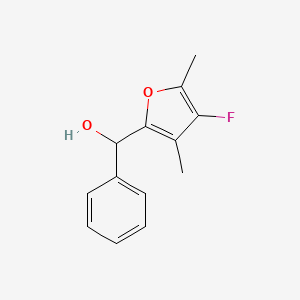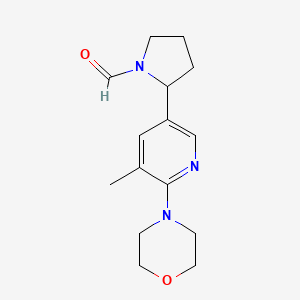
2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds, such as amides or esters.
Applications De Recherche Scientifique
2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial effects.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity. The nitrile group can also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylphenylacetonitrile: A simpler compound with a similar ethylphenyl group but lacking the pyrazole ring.
1H-Pyrazole-3-acetonitrile: A related compound with a pyrazole ring but without the ethylphenyl substitution.
5-(4-Ethylphenyl)-1H-pyrazole: A compound with a similar structure but lacking the acetonitrile group.
Uniqueness
2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the combination of the 4-ethylphenyl group and the pyrazole ring with an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H13N3/c1-2-10-3-5-11(6-4-10)13-9-12(7-8-14)15-16-13/h3-6,9H,2,7H2,1H3,(H,15,16) |
Clé InChI |
TWNHHDAZIXNMPY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)





![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)

